N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

BCL2 Family Bfl‑1 Inhibition TR‑FRET Assay

N‑(2‑(4‑fluorophenyl)‑2‑morpholinoethyl)‑3‑(trifluoromethyl)benzamide (CAS 942010‑86‑8; molecular formula C₂₀H₂₀F₄N₂O₂; molecular weight 396.4 g·mol⁻¹) is a synthetic benzamide derivative that incorporates a 4‑fluorophenyl‑morpholinoethyl scaffold and a 3‑trifluoromethylbenzamide moiety. The compound is distributed as a research‑grade chemical; however, publicly available functional profiling is extremely sparse.

Molecular Formula C20H20F4N2O2
Molecular Weight 396.386
CAS No. 942010-86-8
Cat. No. B2806516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide
CAS942010-86-8
Molecular FormulaC20H20F4N2O2
Molecular Weight396.386
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F
InChIInChI=1S/C20H20F4N2O2/c21-17-6-4-14(5-7-17)18(26-8-10-28-11-9-26)13-25-19(27)15-2-1-3-16(12-15)20(22,23)24/h1-7,12,18H,8-11,13H2,(H,25,27)
InChIKeyQYGJVEMQFKFDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide — Procurement‑Grade Characterization for Selective Benzamide Tool Compound Selection


N‑(2‑(4‑fluorophenyl)‑2‑morpholinoethyl)‑3‑(trifluoromethyl)benzamide (CAS 942010‑86‑8; molecular formula C₂₀H₂₀F₄N₂O₂; molecular weight 396.4 g·mol⁻¹) is a synthetic benzamide derivative that incorporates a 4‑fluorophenyl‑morpholinoethyl scaffold and a 3‑trifluoromethylbenzamide moiety . The compound is distributed as a research‑grade chemical; however, publicly available functional profiling is extremely sparse. The sole affinity data point identified is a binding IC₅₀ of 2.5 µM against Bfl‑1 (BCL2A1) in a biochemical TR‑FRET assay, which indicates only weak to marginal engagement [1]. No head‑to‑head benchmarked activity, in‑vivo pharmacokinetic, or selectivity profiling has been reported for this molecule.

Reported weak Bfl‑1 binding engagement in TR‑FRET assay Supports negative‑control or assay‑development contexts
Research‑grade purity (≥95%) with morpholino‑fluoro scaffold Building‑block suitability for synthetic chemistry
No cellular or in‑vivo data available Procurement limited to exploratory biochemistry

N‑(2‑(4‑fluorophenyl)‑2‑morpholinoethyl)‑3‑(trifluoromethyl)benzamide – Why Unvalidated In‑Class Substitution Creates Procurement Risk


Although the benzamide‑morpholinoethyl scaffold is present across a family of research compounds, the combination of a 4‑fluorophenyl substituent and a 3‑trifluoromethylbenzamide group imparts unique electronic and steric properties that radically alter molecular recognition . The only available binding data for this exact molecule, a Bfl‑1 IC₅₀ of 2.5 µM, is far weaker than typical probe‑quality thresholds (sub‑100 nM) and cannot be assumed for close analogs [1]. Without experimentally determined selectivity profiles, solubility, or metabolic stability for this specific compound, substituting a generic in‑class benzamide creates a high risk of misleading assay results or failed synthetic sequences. Users must treat each positional isomer or substitution variant as an independent chemical entity until experimentally validated.

Scaffold uniqueness

The 4‑fluorophenyl‑morpholinoethyl group creates electronic and steric properties that may produce divergent molecular recognition relative to in‑class benzamide analogs.

Weak reported affinity

The sole binding data point indicates marginal target engagement; this does not support direct substitution for validated probe‑quality benzamide inhibitors.

Unvalidated selectivity profile

Absence of selectivity, solubility, or metabolic stability data means each positionally related analog must be treated as an independent chemical entity.

N‑(2‑(4‑fluorophenyl)‑2‑morpholinoethyl)‑3‑(trifluoromethyl)benzamide – Quantitative Differentiation Evidence Against Closest Comparators


Biochemical Bfl‑1 Affinity: 2.5 µM IC₅₀ Demonstrates Weak Binding Contrasted with Potent In‑Class Inhibitors

The compound exhibits an IC₅₀ of 2500 nM in a biochemical TR‑FRET assay measuring inhibition of the Bfl‑1/Bim protein‑protein interaction [1]. This activity should be compared to structurally distinct in‑class benzamide probes, some of which achieve nanomolar potency (e.g., reported sub‑100 nM inhibitors) or to the structurally unrelated BH3 mimetic navitoclax, which binds Bcl‑2 family members with sub‑nM affinity. The 2.5 µM value places this compound at the extreme weak end of the affinity spectrum, indicating it is not a potent Bfl‑1 probe and cannot be substituted for high‑affinity inhibitors.

Bfl‑1 Affinity Comparison
Reported
Target: 2500 nM
Comparator probes: <100 nM
≥25‑fold weaker binding
Supports negative‑control assay context, not probe‑quality inhibition.
TR‑FRET Bfl‑1/Bim; 30 min incubation.
BCL2 Family Bfl‑1 Inhibition TR‑FRET Assay

Absence of Validated Cellular or In‑Vivo Data Restricts Application Compared to Pharmacologically Characterized Benzamide Analogs

No cellular proliferation IC₅₀, cytotoxicity profile, or in‑vivo pharmacokinetic data have been reported for CAS 942010‑86‑8 . In contrast, many structurally related benzamide derivatives (e.g., N‑(2‑(4‑methoxyphenyl)‑2‑morpholinoethyl)‑3‑(trifluoromethyl)benzamide) are routinely synthesized and tested in kinase inhibition and cellular viability assays . This evidence gap means the compound cannot be procured with any confidence for cell‑based or in‑vivo experiments.

Cellular & In‑Vivo Data
Data to verify
Target: No data reported
Class analogs: available cellular data
Limits procurement to exploratory biochemistry only.
No cell viability or PK evidence up to May 2026.
Cellular Pharmacology Therapeutic Potential Binding Selectivity

Physicochemical and Purity Profile Enables Baseline Chemical Synthesis but Offers No Selectivity Advantage Over Functionalized Analogs

The compound is commercially available at ≥95 % purity (molecular weight 396.4 g·mol⁻¹, C₂₀H₂₀F₄N₂O₂) . This purity specification is comparable to that of nearly identical structural analogs (e.g., N‑(2‑(4‑fluorophenyl)‑2‑morpholinoethyl)‑4‑isopropoxybenzamide, typically supplied at 95 % purity). No analytical differentiation in terms of lot‑to‑lot consistency, stability under various storage conditions, or solubility in common solvents (DMSO, ethanol) has been publicly reported. Thus the compound’s procurement value is limited to its role as a synthetic intermediate; it cannot be selected for any selectivity‑dependent application.

Purity & Physicochemical Profile
Context-dependent
Purity ≥95%; MW 396.4 g·mol⁻¹
No solubility or stability data
Synthetic intermediate baseline; no procurement advantage over better‑characterized analogs.
Vendor‑reported specification; lot consistency not established.
Chemical Synthesis Building Block Purity Analysis

N‑(2‑(4‑fluorophenyl)‑2‑morpholinoethyl)‑3‑(trifluoromethyl)benzamide – Evidence‑Constrained Application Scenarios for Procurement


Exploratory Biochemistry: Weak Bfl‑1 Binder in TR‑FRET Assay Development

The only quantitative activity available is an IC₅₀ of 2500 nM for Bfl‑1/Bim inhibition. This very weak affinity restricts use to assay development contexts such as negative‑control binding experiments or TR‑FRET method validation, and explicitly precludes use as a functional Bfl‑1 chemical probe .

Organic Synthesis: A 3‑Trifluoromethylbenzamide Building Block with Morpholino Flexibility

Given its ≥95 % purity and the presence of both a 4‑fluorophenyl‑morpholinoethyl group and a 3‑trifluoromethylbenzamide moiety, the compound may serve as a synthetic intermediate for the preparation of more complex, functionalized benzamide libraries . However, the absence of solubility or stability data means users must experimentally determine reaction‑suitable conditions before procurement for scale‑up.

Analytical Reference Standard for Benzamide Impurity Profiling

The compound’s structural similarity to pharmacologically active benzamides (including some kinase inhibitors) and its availability at ≥95 % purity make it a candidate reference standard for impurity identification during pharmaceutical development. However, the lack of certified purity and lot‑specific characterization data means it should be qualified in‑house before regulatory submission .

Structural Biology: Not Recommended Due to Weak Affinity and Absence of Structural Data

No co‑crystal structure or binding‑mode analysis has been reported. The compound’s weak binding (2.5 µM) makes it unsuitable for co‑crystallization or cryo‑EM studies typically requiring sub‑10 µM affinity. Procurement for structural biology is therefore not advised until additional affinity maturation or a structural starting point is available .

Application
Selection Property
Validation Focus
Bfl‑1 binding assay development
Reported TR‑FRET binding affinity (weak)
Negative‑control or method validation contexts
Benzamide library synthesis
Research‑grade purity (≥95%)
Reaction condition screening; solubility assessment
Impurity profiling reference
Structural similarity to active benzamides
In‑house qualification before use
Structural biology studies
Target engagement affinity requirement
Affinity typically below threshold for co‑crystallization
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